2-Bromo-5-chloro-3-fluoroisonicotinic acid
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Overview
Description
2-Bromo-5-chloro-3-fluoroisonicotinic acid (BCFISA) is a halogenated organic compound that is widely used in various scientific applications, such as synthesis and research. This compound has been studied extensively for its various biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Scientific Research Applications
Chemoselective Functionalization
A significant application of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, is demonstrated through chemoselective amination. This process involves catalytic conditions that favor bromide substitution, revealing the compound's versatility in selective organic transformations. The methodology showcases the ability to manipulate halogenated pyridines for developing compounds with potential pharmacological activities or as intermediates in complex organic synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Versatile Synthesis of Fluoropyridines
Another application involves the synthesis of 3,5-disubstituted 2-fluoropyridines from 5-bromo-2-fluoro-3-pyridylboronic acid, demonstrating the compound's role in creating structurally diverse pyridines. This synthetic route underscores the potential of halogenated compounds in facilitating the construction of molecules with varied substituents, expanding the chemical space for drug discovery and materials science (Sutherland & Gallagher, 2003).
Comparative DFT Study
The compound's analogs have been subjected to a detailed computational analysis to understand their reactivity, acidity, and vibrational spectra. Such studies are crucial for predicting the behavior of halogenated compounds in various chemical environments, providing insights into their potential applications in designing more efficient reaction conditions and understanding the fundamental properties of halogen substituents (Srivastava et al., 2015).
Structural Manifolds Creation
Research has also focused on the conversion of intermediates like 5-chloro-2,3-difluoropyridine into various halopyridines and pyridinecarboxylic acids. This transformation process highlights the adaptability of halogenated pyridines in synthesizing a range of compounds from a common precursor, indicating their significant role in organic synthesis and potential industrial applications (Schlosser & Bobbio, 2002).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-5-chloro-3-fluoropyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-5-4(9)3(6(11)12)2(8)1-10-5/h1H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYYWFRDLOAQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451381 |
Source
|
Record name | 2-Bromo-5-chloro-3-fluoroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
514798-01-7 |
Source
|
Record name | 2-Bromo-5-chloro-3-fluoro-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514798-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-chloro-3-fluoroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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